3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
CAS No.: 2640828-68-6
Cat. No.: VC11861246
Molecular Formula: C16H20ClN3O2
Molecular Weight: 321.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640828-68-6 |
|---|---|
| Molecular Formula | C16H20ClN3O2 |
| Molecular Weight | 321.80 g/mol |
| IUPAC Name | 4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C16H20ClN3O2/c1-12-19-14(11-21-12)9-20-6-3-13(4-7-20)10-22-16-2-5-18-8-15(16)17/h2,5,8,11,13H,3-4,6-7,9-10H2,1H3 |
| Standard InChI Key | NYNQITNKYWRSOD-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
| Canonical SMILES | CC1=NC(=CO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
Introduction
The compound 3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article aims to provide an in-depth analysis of this compound, including its chemical structure, synthesis methods, and potential applications.
Synthesis Methods
The synthesis of 3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the oxazolyl and piperidinyl precursors. These are then coupled to form the desired pyridine derivative.
-
Preparation of 2-Methyl-1,3-oxazol-4-ylmethyl Chloride: This involves the reaction of 2-methyl-1,3-oxazole with chloromethyl chloride in the presence of a base.
-
Synthesis of Piperidine Intermediate: The piperidine ring is functionalized with a hydroxymethyl group, which is then converted into a chloromethyl group.
-
Coupling Reaction: The oxazolylmethyl chloride is reacted with the piperidine intermediate to form the oxazolylmethylpiperidine.
-
Pyridine Ring Formation and Substitution: The final step involves the synthesis of the pyridine ring and its substitution with the chloro and methoxy groups.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume